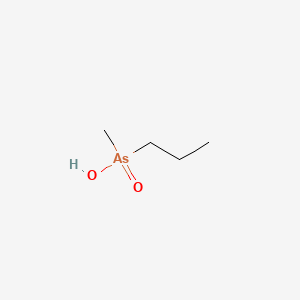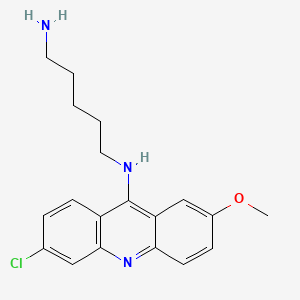
Methyl 3-acetyl-1,3-thiazolidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-acetyl-1,3-thiazolidine-4-carboxylate is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms at the first and third positions, respectively. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-acetyl-1,3-thiazolidine-4-carboxylate typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound often employ green chemistry principles to improve yield, purity, and selectivity. Techniques such as microwave irradiation, sonochemistry, and nanoparticle-catalyzed synthesis are commonly used to achieve efficient and environmentally friendly production .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-acetyl-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including cyclization, oxidation, and substitution. For example, it can undergo base-induced cyclization to form bicyclic compounds with high enantiomeric purity .
Common Reagents and Conditions: Common reagents used in these reactions include oxalyl chloride, acetonitrile, and various bases. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and selectivity .
Major Products Formed: The major products formed from these reactions include bicyclic thiazolidine derivatives, which have significant biological and pharmacological activities .
Aplicaciones Científicas De Investigación
Methyl 3-acetyl-1,3-thiazolidine-4-carboxylate has a wide range of scientific research applications. It is used in the synthesis of bioactive molecules with anticancer, antimicrobial, and anti-inflammatory properties. Additionally, it serves as a valuable intermediate in medicinal chemistry for the development of new drug candidates .
Mecanismo De Acción
The mechanism of action of methyl 3-acetyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring enhance its pharmacological properties, allowing it to interact with various enzymes and receptors in biological systems. This interaction leads to the modulation of biochemical pathways, resulting in its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to methyl 3-acetyl-1,3-thiazolidine-4-carboxylate include other thiazolidine derivatives such as methyl (4R)-3-(2-diazo-3-oxobutanoyl)thiazolidine-4-carboxylate and methyl (4R)-3-(2-diazo-3-oxobutanoyl)-2,2-dimethylthiazolidine-4-carboxylate .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of acetyl and carboxylate groups, which contribute to its distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in both synthetic and medicinal chemistry .
Propiedades
| 76906-12-2 | |
Fórmula molecular |
C7H11NO3S |
Peso molecular |
189.23 g/mol |
Nombre IUPAC |
methyl 3-acetyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C7H11NO3S/c1-5(9)8-4-12-3-6(8)7(10)11-2/h6H,3-4H2,1-2H3 |
Clave InChI |
ZUWKFZCERVATHR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CSCC1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


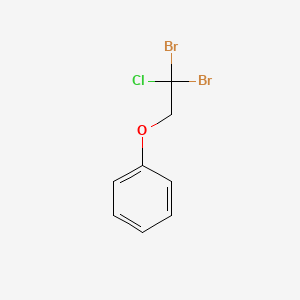

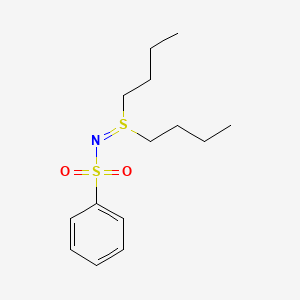


![[3-acetyloxy-2-methyl-6-[[3,5,12-trihydroxy-10-methoxy-3-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B14448133.png)
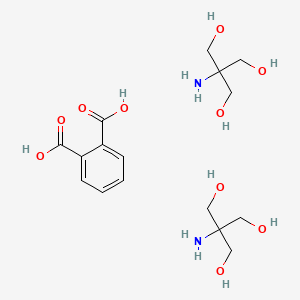
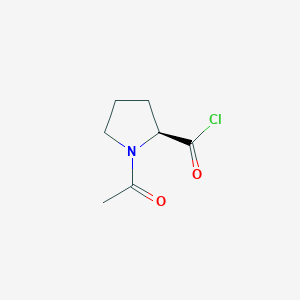
![Trimethyl{3-[(oct-7-en-2-yn-1-yl)oxy]prop-1-yn-1-yl}silane](/img/structure/B14448154.png)
